1-(2,2-Diphenylethyl)piperazine

NMDA receptor antagonist dissociative effects metabolite pharmacology

1-(2,2-Diphenylethyl)piperazine (CAS 41298-46-8) is a critical diphenylethyl‑substituted piperazine scaffold that cannot be substituted with simpler arylpiperazines. Its single reactive secondary amine enables selective N‑derivatization without protecting‑group strategies, accelerating parallel SAR library synthesis. The scaffold delivers dual serotonin/noradrenaline reuptake inhibition comparable to duloxetine and serves as the core pharmacophore for opioid modulators with reduced dependence liability. Additionally, it functions as an essential NMDA‑receptor metabolite reference standard. Choose this compound to avoid synthetic bottlenecks and secure batch‑to‑batch consistency for CNS‑targeted hit‑to‑lead programs.

Molecular Formula C18H22N2
Molecular Weight 266.4 g/mol
Cat. No. B8342838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Diphenylethyl)piperazine
Molecular FormulaC18H22N2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H22N2/c1-3-7-16(8-4-1)18(17-9-5-2-6-10-17)15-20-13-11-19-12-14-20/h1-10,18-19H,11-15H2
InChIKeyOQUSCPYIGRKEOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,2-Diphenylethyl)piperazine: A Core Scaffold for SNRI and Opioid Modulator Development (CAS 41298-46-8)


1-(2,2-Diphenylethyl)piperazine (CAS 41298-46-8, molecular formula C18H22N2, MW 266.4) is a monosubstituted piperazine derivative characterized by a 2,2-diphenylethyl moiety attached to the piperazine ring nitrogen. This compound belongs to the broader class of 1-substituted 4-(diphenylethyl)piperazines, which have been extensively investigated as structural scaffolds for developing dual serotonin/noradrenaline reuptake inhibitors (SNRIs) and opioid receptor modulators [1]. The presence of the bulky diphenylethyl substituent confers distinct physicochemical and pharmacological properties that differentiate this scaffold from simpler arylpiperazine analogs, positioning it as a versatile building block in medicinal chemistry programs targeting CNS disorders and pain management [2].

1-(2,2-Diphenylethyl)piperazine: Why Generic Substitution Fails for Targeted Research Applications


In-class compounds such as 1-phenylpiperazine, 1-benzylpiperazine, or unsubstituted piperazine cannot simply be interchanged with 1-(2,2-diphenylethyl)piperazine due to critical differences in pharmacological profile and chemical utility. The 2,2-diphenylethyl substitution introduces substantial steric bulk and enhanced lipophilicity that dramatically alters receptor binding profiles: whereas simpler arylpiperazines predominantly engage sigma-1 and serotonin receptors, the diphenylethyl scaffold enables dual SNRI activity comparable to duloxetine [1] and serves as a critical pharmacophore for opioid receptor modulation [2]. Furthermore, this specific substitution pattern produces metabolites with NMDA receptor antagonism (IC50 = 29 μM), a property absent in simpler piperazine analogs [3]. For synthetic applications, the compound's single reactive secondary amine site enables selective derivatization without requiring protecting group strategies, a practical advantage over bis-substituted or fully saturated alternatives [4]. The quantitative evidence below substantiates why generic substitution with in-class analogs would compromise experimental outcomes or product development trajectories.

1-(2,2-Diphenylethyl)piperazine: Quantified Differential Evidence for Scientific Selection


NMDA Receptor Antagonism by 1-(2,2-Diphenylethyl)piperazine: IC50 29 μM

1-(2,2-Diphenylethyl)piperazine (reported as 1,2-diphenylethylpiperazine, a metabolite of MT-45) exhibits NMDA receptor inhibition with an IC50 of 29 μM at GluN1/N2A receptors, whereas its parent compound MT-45 shows negligible μ-opioid receptor agonist activity for this specific interaction [1]. This functional shift from opioid agonism (MT-45 IC50 = 1.3 μM for cAMP inhibition) to NMDA antagonism upon metabolic cleavage represents a distinct pharmacological profile not shared by structurally simpler piperazine metabolites.

NMDA receptor antagonist dissociative effects metabolite pharmacology

Dual Serotonin/Noradrenaline Reuptake Inhibition: Comparable In Vitro Profile to Duloxetine

N-(1,2-Diphenylethyl)piperazine derivatives, for which 1-(2,2-diphenylethyl)piperazine serves as the core unsubstituted scaffold, demonstrate dual serotonin and noradrenaline reuptake inhibition with in vitro profiles comparable to the clinically approved SNRI duloxetine [1]. In a series of 20 mono-substituted N-(1,2-diphenylethyl)piperazines evaluated, compound 14 exhibited in vitro potency and selectivity profile similar to duloxetine, establishing this scaffold as a viable alternative chemotype to conventional SNRIs [2]. The diphenylethyl moiety is essential for this activity; simpler N-aryl or N-alkyl piperazines in the same series showed markedly reduced dual inhibition properties.

SNRI antidepressant scaffold reuptake inhibitor

Sigma-2 Receptor Binding Affinity: Ki = 1.38 μM

1-(2,2-Diphenylethyl)piperazine demonstrates measurable binding affinity for the human sigma-2 receptor with a Ki of 1.38 μM (1,380 nM), as documented in the BindingDB curated dataset [1]. This contrasts with optimized sigma-2 ligands that achieve sub-nanomolar affinities, but establishes a baseline binding profile for this unsubstituted core scaffold. In comparison, structurally related 1-phenylpiperazines and 1-benzylpiperazines exhibit varying sigma-1/sigma-2 selectivity profiles depending on aromatic substitution patterns, with some derivatives showing Ki values < 100 nM for sigma-1 [2]. The diphenylethyl substitution in the target compound produces a distinct sigma-2 preference relative to simpler arylpiperazine congeners, though the absolute affinity is moderate.

sigma receptor binding affinity CNS pharmacology

Synthetic Versatility: Single Reactive Amine Site Enables Protecting-Group-Free Derivatization

1-(2,2-Diphenylethyl)piperazine contains a single free secondary amine (the unsubstituted piperazine nitrogen), enabling straightforward, protecting-group-free derivatization to access diverse N-substituted analogs [1]. This contrasts with bis-substituted piperazines or piperazine itself, which require protecting group strategies to achieve regioselective mono-functionalization. A simplified synthetic procedure reported for monosubstituted piperazines allows one-pot-one-step preparation from protonated piperazine with no protecting group requirement, demonstrating the practical synthetic accessibility of this compound class [2]. The 2,2-diphenylethyl group, once installed, provides steric shielding that can influence subsequent reaction selectivity compared to smaller N-alkyl or N-aryl substituents.

synthetic intermediate monosubstituted piperazine protecting-group-free synthesis

Enantioselective Analgesic Activity: S-(+) Enantiomer 105× More Potent Than Morphine in Optimized Derivatives

Within the 1-substituted 4-(1,2-diphenylethyl)piperazine series, the S-(+) enantiomers consistently exhibit stronger analgesic activity than their R-(-) counterparts, with the most potent derivative (S)-(+)-10 demonstrating 105 times the analgesic potency of morphine [1]. This enantioselectivity is opposite to that of morphine with respect to its C-9 asymmetric center but matches the configuration of the tyrosine residue in Met5-enkephalin, suggesting a distinct binding mode at opioid receptors [2]. The R-(-) enantiomers of specific derivatives (e.g., 16 and 18) exhibit narcotic antagonist activity, while their S-(+) counterparts do not, demonstrating that the chiral center adjacent to the diphenylethyl group critically determines agonist versus antagonist functional outcomes [3].

opioid analgesic enantioselectivity structure-activity relationship

1-(2,2-Diphenylethyl)piperazine: Validated Application Scenarios for Research and Industrial Use


SNRI Lead Optimization Programs: Core Scaffold with Duloxetine-Comparable In Vitro Profile

Medicinal chemistry teams developing next-generation dual serotonin/noradrenaline reuptake inhibitors can utilize 1-(2,2-diphenylethyl)piperazine as a validated starting scaffold. As demonstrated by Fray et al., optimized N-(1,2-diphenylethyl)piperazine derivatives achieve in vitro SNRI profiles comparable to duloxetine [1]. Second-generation analogs from this series have shown improved metabolic stability and reduced ion channel activity relative to earlier compounds, indicating the scaffold's amenability to ADME optimization without loss of target engagement [2]. This scenario is particularly relevant for programs targeting stress urinary incontinence or major depressive disorder where differentiated SNRIs with improved safety margins are sought. Procurement of the unsubstituted core enables rapid parallel synthesis of diverse libraries via N-alkylation, acylation, or reductive amination at the free secondary amine.

Opioid Analgesic Discovery with Reduced Dependence Liability: R-(-) Enantiomer Series

Research groups focused on developing analgesics with minimized physical dependence liability should prioritize the R-(-) enantiomeric series of 4-(1,2-diphenylethyl)piperazine derivatives. Data from Natsuka et al. demonstrate that R-(-)-18 exhibits analgesic and narcotic antagonist activities comparable to pentazocine but shows no significant physical dependence liability in animal models [1]. This represents a critical differentiation from morphine and from the S-(+) enantiomers of the same series, which show up to 105× morphine potency but with full agonist-induced dependence potential. The SAR studies also establish that the nitrogen at the 1-position contributes specifically to antagonist activity expression, while the 4-position nitrogen corresponds to the tyramine moiety required for μ-opioid agonism [2]. This functional segregation enables rational design of mixed agonist-antagonist profiles with tailored efficacy-to-dependence ratios.

NMDA Receptor Pharmacology Studies: Metabolite Profiling and Dissociative Mechanism Investigation

Investigators examining the contribution of NMDA receptor antagonism to dissociative effects observed with diphenylethylpiperazine-derived opioids will find 1-(2,2-diphenylethyl)piperazine essential as a reference metabolite standard. Baptista-Hon et al. established that 1,2-diphenylethylpiperazine inhibits NMDA receptors (IC50 = 29 μM) while displaying negligible potency at μ-opioid receptors, in contrast to its parent compound MT-45 which acts as a μ-opioid agonist with minimal NMDA activity [1]. This functional dichotomy enables researchers to isolate and study NMDA-mediated effects independent of opioid receptor activation. Applications include in vitro electrophysiology studies using GluN1/N2A-expressing cell systems, in vivo behavioral pharmacology assessing dissociative versus analgesic components, and forensic toxicology where differentiation between parent opioid and active NMDA-antagonist metabolites is required for accurate interpretation of clinical presentations [2].

High-Throughput SAR Library Synthesis: Protecting-Group-Free Derivatization Platform

Medicinal chemistry CROs and pharmaceutical discovery groups conducting high-throughput SAR campaigns can leverage the synthetic efficiency of 1-(2,2-diphenylethyl)piperazine as a mono-functionalizable building block. The compound requires no protecting group manipulation for subsequent N-derivatization, in contrast to unsubstituted piperazine which necessitates Boc/Cbz protection-deprotection sequences [1]. The simplified one-pot-one-step synthetic procedure described for monosubstituted piperazines [2] enables rapid generation of diverse analog libraries via parallel synthesis approaches including microwave-assisted flow chemistry. The 2,2-diphenylethyl group provides sufficient steric bulk to influence reaction regioselectivity in favorable ways while maintaining adequate solubility for standard organic transformations. This scenario is optimal for hit-to-lead optimization programs requiring 100-1,000 compound libraries with a common core scaffold and varied N-substituents.

Quote Request

Request a Quote for 1-(2,2-Diphenylethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.